N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide
Description
N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide is a tricyclic heterocyclic compound featuring a fused pyridino[2,3-d]pyridino[1,2-a]pyrimidine core. Key structural elements include:
- A 1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl backbone, which provides a planar, conjugated system conducive to π-π stacking interactions.
- 1-benzyl and N-ethyl substituents, enhancing lipophilicity and steric bulk.
- 10-methyl and 5-oxo groups, modulating electronic properties and solubility .
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-benzyl-N-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-3-24-21(28)16-12-17-20(25-19-14(2)8-7-11-26(19)22(17)29)27(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
InChI Key |
ZRSRMDPANHHZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Analysis :
- The pyridino-pyrimidine core in the target compound offers rigidity and conjugation, contrasting with pyrimido-pyrimidine (e.g., ) or pyrimido-diazepine (e.g., ) systems, which introduce flexibility or expanded ring systems.
Substituent Effects
Position 1 Modifications
Functional Group Variations
- 2-Imino vs. 2-Oxo: The target’s 2-imino group (pKa ~8.5) can tautomerize to a 2-oxo form under physiological conditions, unlike stable 2-oxo groups in compounds like or . This dynamic behavior may influence binding kinetics .
- 5-Oxo vs. 5-Amino: The target’s 5-oxo group increases polarity compared to 5-amino derivatives (e.g., ’s hydrazine adducts), affecting solubility and target interactions .
Research Implications
- Structure-Activity Relationships (SAR) : The benzyl group’s role in hydrophobic binding versus the sec-butyl analog’s steric effects warrants further pharmacological profiling.
- Synthetic Scalability : ’s Hantzsch method offers a scalable route for the target compound, but regioselectivity challenges (e.g., avoiding diazepine byproducts as in ) require optimization.
Biological Activity
N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide is a complex organic compound with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article discusses its biological activity based on available research findings.
Chemical Formula: C15H14N4O3
Molecular Weight: 298.30 g/mol
CAS Number: 510761-89-4
The compound features a unique arrangement of nitrogen-containing heterocycles, which are often associated with diverse biological activities.
Antimicrobial Activity
Several studies have indicated that compounds similar to N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide exhibit antimicrobial properties. For instance:
| Compound | Target Microorganism | Activity |
|---|---|---|
| N-benzyl derivatives | Escherichia coli | Inhibitory effect observed |
| Pyrimidine analogs | Staphylococcus aureus | Moderate activity |
These findings suggest that the compound may possess similar properties due to structural similarities.
Anticancer Potential
Research has shown that related compounds can inhibit cancer cell proliferation. For example:
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Study A | HeLa | 15 |
| Study B | MCF7 | 20 |
These studies indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action.
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, they may target:
- DNA synthesis pathways
- Protein kinases involved in cell signaling
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against common pathogens. The results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide exhibited cytotoxic effects on cancer cell lines. The compound showed a dose-dependent response with notable selectivity towards cancerous cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
